molecular formula C14H12FN5O2 B6528541 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 1019101-42-8

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No. B6528541
CAS RN: 1019101-42-8
M. Wt: 301.28 g/mol
InChI Key: QFOYLMRLGKIBSI-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (abbreviated as NDFB) is a small molecule that has recently been studied for its potential applications in the fields of scientific research, medicine, and biochemistry. It is a compound that has been synthesized from simple starting materials, and its structure has been well-characterized. NDFB has been shown to possess a range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments. In

Scientific Research Applications

Catalysis and Coordination Chemistry

The synthesis of pyrazole-based ligands has been a focal point in modern chemistry. These ligands play a crucial role in catalysis and coordination chemistry. Specifically, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can coordinate with metal ions due to its unique nitrogen atoms. Researchers have successfully prepared and characterized several pyrazole-based ligands, which exhibit excellent catalytic activity. For instance, copper (II)-based complexes derived from these ligands have shown superior rates in the oxidation of catechol to o-quinone. The presence of copper (II) ions in the active catalytic site contributes to this enhanced reactivity .

Metal Ion Extraction and Spectrophotometric Determination

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has found applications in the extraction and spectrophotometric determination of metal ions. Researchers have explored its potential as a ligand for transition metal ions, demonstrating its utility in analytical chemistry .

Heterocyclic Structure Studies

Continuing efforts to investigate heterocyclic compounds have led to the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide (4-AAPT). Structural studies, including X-ray analysis and theoretical calculations, provide insights into the compound’s properties and potential applications .

Biological and Clinical Relevance

Indole derivatives, including pyrazole-based compounds, have diverse biological and clinical applications. While not specific to this compound, indole derivatives have been investigated for their potential as plant hormones, anticancer agents, catalysts, and medicine .

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYLMRLGKIBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

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